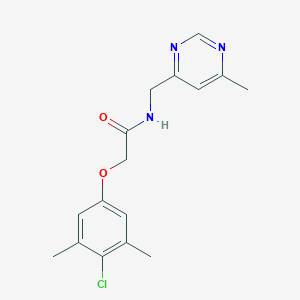

![molecular formula C14H11N5S B2858785 4-(Benzotriazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 314260-96-3](/img/structure/B2858785.png)

4-(Benzotriazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

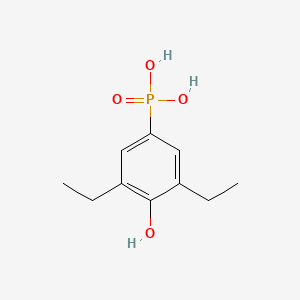

“4-(Benzotriazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine” is a compound that contains a benzotriazole moiety, which is a class of heterocyclic compounds . Benzotriazole derivatives have been found to be biologically active and have been widely used in biomedical research . The compound also contains a thieno[2,3-d]pyrimidine moiety, which is a type of heterocyclic compound .

Molecular Structure Analysis

The molecular formula of “this compound” is C19H21N6S+ . The compound has a molecular weight of 365.5 g/mol . The structure includes a benzotriazole moiety and a thieno[2,3-d]pyrimidine moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 365.5 g/mol, a formal charge of 1, and a complexity of 500 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 3 .Aplicaciones Científicas De Investigación

Antifungal Applications

- Antifungal Effect: Some derivatives of dimethylpyrimidin, including those related to the structure of interest, have demonstrated notable antifungal properties. These compounds, synthesized through nucleophilic displacement in a pyrimidine heterocyclic ring, have shown effectiveness against fungi like Aspergillus terreus and Aspergillus niger. This suggests potential development into useful antifungal agents (Jafar et al., 2017).

Insecticidal and Antibacterial Potential

- Insecticidal and Antibacterial Properties: Compounds closely related to 4-(Benzotriazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine have been prepared by cyclocondensation and evaluated for their insecticidal and antibacterial potential. These compounds showed significant biological activity against Pseudococcidae insects and some microorganisms (Deohate & Palaspagar, 2020).

Antitumor and Antibacterial Agents

- Antitumor and Antibacterial Applications: Novel series of compounds including thieno[3,2-d]pyrimidin-derivatives, which share structural similarities with the compound , have been synthesized and shown to be potent against human tumor cell lines and bacterial strains. These derivatives exhibit significant in vitro activity, particularly against liver, colon, lung cancers, and Gram-positive and Gram-negative bacteria (Hafez, Alsalamah & El-Gazzar, 2017).

Antiviral Applications

- Antiviral Properties: Pyrimidine derivatives, including those structurally similar to this compound, have been identified with notable antiviral properties. These compounds have shown significant activity against viruses like measles virus, suggesting a potential role in antiviral medication (Munier-Lehmann et al., 2015).

Anticonvulsant and Antidepressant Activities

- Anticonvulsant and Antidepressant Efficacy: Pyrido[2,3-d]pyrimidine derivatives have been designed and synthesized as potential anticonvulsants and antidepressants. These compounds, related to the compound in focus, demonstrated significant pharmacological activities in models of epilepsy and depression, indicating their potential therapeutic application in these areas (Zhang et al., 2016).

Propiedades

IUPAC Name |

4-(benzotriazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5S/c1-8-9(2)20-14-12(8)13(15-7-16-14)19-11-6-4-3-5-10(11)17-18-19/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXCOGMABFRSFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC=NC(=C12)N3C4=CC=CC=C4N=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2858706.png)

![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2858709.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methyl-3-nitrobenzamide](/img/structure/B2858713.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2858715.png)

![[1-(4-Chloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2858719.png)

![1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2858721.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3,4,5,6,7,8,8a-octahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B2858722.png)

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenylacetamide](/img/structure/B2858724.png)

![(3-Trifluoromethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-hydrazine](/img/structure/B2858725.png)